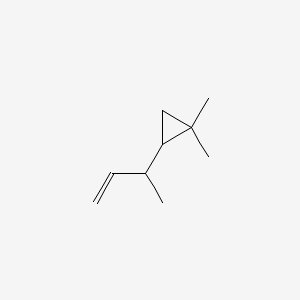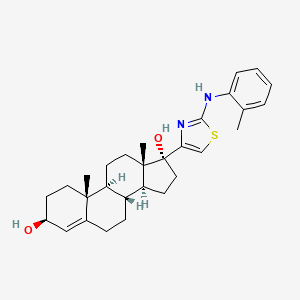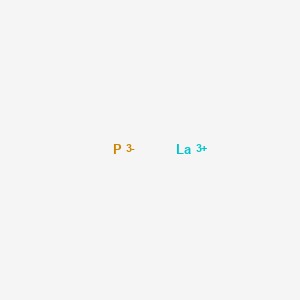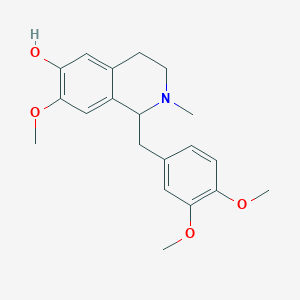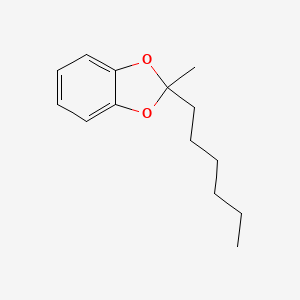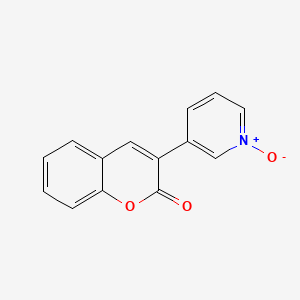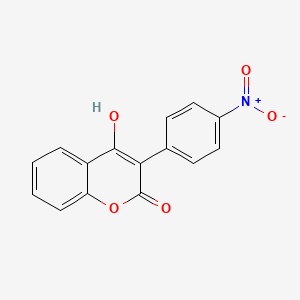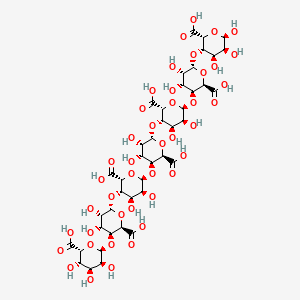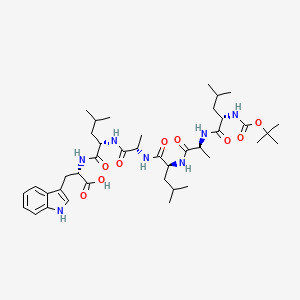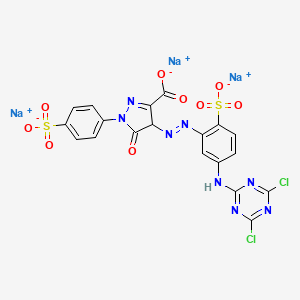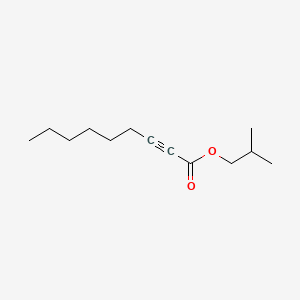
(R)-2-benzylpent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-benzylpent-4-enoic acid is an organic compound that belongs to the class of carboxylic acids It features a benzyl group attached to the second carbon of a pent-4-enoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-benzylpent-4-enoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as ®-2-pentenoic acid, with benzyl bromide in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of ®-2-benzylpent-4-enoic acid may involve more scalable processes, such as catalytic hydrogenation of benzyl-substituted intermediates or the use of continuous flow reactors to optimize reaction conditions and yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-benzylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the pent-4-enoic acid chain can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: LiAlH4 in anhydrous ether for reducing the carboxylic acid group.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzyl or halobenzyl derivatives.
Applications De Recherche Scientifique
®-2-benzylpent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-benzylpent-4-enoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-phenylpent-4-enoic acid: Similar structure but with a phenyl group instead of a benzyl group.
®-2-benzylbut-4-enoic acid: Similar structure but with a shorter carbon chain.
Uniqueness
®-2-benzylpent-4-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its benzyl group provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(2R)-2-benzylpent-4-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-2-6-11(12(13)14)9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,13,14)/t11-/m1/s1 |
Clé InChI |
VDJGCNARLOCVIY-LLVKDONJSA-N |
SMILES isomérique |
C=CC[C@H](CC1=CC=CC=C1)C(=O)O |
SMILES canonique |
C=CCC(CC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


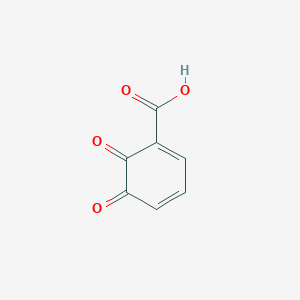
![Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide](/img/structure/B13785018.png)
